The Cornerstone of Prostaglandin Synthesis: A Technical Guide to E.J. Corey's Landmark Achievement
The Cornerstone of Prostaglandin Synthesis: A Technical Guide to E.J. Corey's Landmark Achievement
Abstract
This technical guide provides an in-depth analysis of the seminal work of Elias James Corey and his research group on the total synthesis of prostaglandins (B1171923), specifically focusing on the landmark synthesis of Prostaglandin (B15479496) F₂α (PGF₂α) and Prostaglandin E₂ (PGE₂) first reported in 1969. This work is a cornerstone in the field of organic synthesis, not only for its successful construction of these biologically crucial molecules but also for its strategic introduction of novel synthetic methodologies and concepts, most notably the application of a bicycloheptane (B81988) precursor and the development of the versatile "Corey lactone" intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the experimental protocols, quantitative data from the key reactions, and a visual representation of the synthetic pathways.
Introduction: A Paradigm Shift in Total Synthesis
The prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their complex stereochemistry and potent biological activity made them a formidable challenge for synthetic chemists. Prior to Corey's work, the limited availability of prostaglandins from natural sources hampered their extensive study and therapeutic development.
In 1969, E.J. Corey and his team published a groundbreaking stereocontrolled synthesis of PGF₂α and PGE₂, a feat that not only provided access to these vital compounds but also showcased a masterful application of retrosynthetic analysis.[1] The core strategy involved a convergent approach, where the complex cyclopentane (B165970) core of the prostaglandins was constructed from a rigid bicyclo[2.2.1]heptane system. This ingenious approach allowed for precise control over the stereochemistry of the multiple chiral centers. A pivotal element of this synthesis was the creation of a key intermediate, now famously known as the "Corey lactone," which could be elaborated to furnish various prostaglandins.[2][3][4] This versatility was a crucial aspect of the synthesis, enabling the production of different prostaglandin analogues from a common precursor.[1]
This guide will dissect the key stages of this historic synthesis, providing detailed experimental procedures, a quantitative summary of the reaction efficiencies, and graphical representations of the synthetic logic and workflow.
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in E.J. Corey's 1969 synthesis of PGF₂α. This data has been compiled from the original publication and subsequent analyses.
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Alkylation of Cyclopentadiene | Cyclopentadiene | 5-(Methoxymethyl)cyclopenta-1,3-diene (B3052255) | NaH, MeOCH₂Cl, THF, -55 °C | - | [5] |
| 2 | Diels-Alder Cycloaddition | 5-(Methoxymethyl)cyclopenta-1,3-diene & 2-chloroacrylonitrile (B132963) | Bicyclo[2.2.1]hept-5-ene derivative | Cu(BF₄)₂, 0 °C | >90 | [5][6] |
| 3 | Ketone Formation | Bicyclo[2.2.1]hept-5-ene derivative | Bicyclic Ketone | KOH, H₂O/DMSO, 30 °C, 14 h | 80 (3 steps) | [5] |
| 4 | Baeyer-Villiger Oxidation | Bicyclic Ketone | δ-Lactone | mCPBA, NaHCO₃, CH₂Cl₂ | >95 | [5][6] |
| 5 | Lactone Hydrolysis | δ-Lactone | Hydroxy Acid | NaOH, H₂O, 0 °C, 12 h | 90 | [6] |
| 6 | Iodolactonization | Hydroxy Acid | Iodo-γ-lactone | KI₃, NaHCO₃, H₂O, 0 °C | 80 (2 steps) | [5] |
| 7 | Acetylation and Reductive Deiodination | Iodo-γ-lactone | Corey Lactone Acetate (B1210297) | 1. Ac₂O, pyr. 2. Bu₃SnH, AIBN, PhH | 99 | [5][6] |
| 8 | Ether Cleavage and Oxidation | Corey Lactone Acetate | Corey Aldehyde | 1. BBr₃, CH₂Cl₂. 2. CrO₃·2pyr (Collins Reagent) | >90 | [5][6] |
| 9 | Horner-Wadsworth-Emmons Reaction | Corey Aldehyde & Dimethyl (2-oxoheptyl)phosphonate | Enone Intermediate | NaH, DME | 70 (2 steps) | [5] |
| 10 | Ketone Reduction | Enone Intermediate | Allylic Alcohol (C15-epimers) | Zn(BH₄)₂, DME | 97 (1:1 mixture of epimers) | [5][6] |
| 11 | Saponification and Acetal Protection | Allylic Alcohol (C15-epimers) | THP-protected Lactol | 1. K₂CO₃, MeOH. 2. DHP, TsOH, CH₂Cl₂ | - | [5] |
| 12 | Lactone Reduction | THP-protected Lactol | Diol | DIBAL-H, Toluene, -60 °C | >90 | [6] |
| 13 | Wittig Reaction | Diol & (4-carboxybutyl)triphenylphosphonium ylide | PGF₂α-bis-THP ether | Dimsyl sodium, DMSO | 80 (3 steps) | [5] |
| 14 | Deprotection | PGF₂α-bis-THP ether | PGF₂α | AcOH, H₂O, 37 °C, 3 h | 90 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments in Corey's prostaglandin synthesis, adapted from the original publications and subsequent validated procedures.
Synthesis of the Corey Lactone
The preparation of the pivotal Corey lactone intermediate involves a sequence of highly stereocontrolled reactions starting from a Diels-Alder cycloaddition.
a) Diels-Alder Cycloaddition and Ketone Formation:
A solution of 5-(methoxymethyl)cyclopenta-1,3-diene in a suitable solvent is treated with 2-chloroacrylonitrile in the presence of a copper(II) tetrafluoroborate (B81430) catalyst at 0 °C. The resulting bicyclo[2.2.1]hept-5-ene derivative is then subjected to hydrolysis with potassium hydroxide (B78521) in a mixture of water and dimethyl sulfoxide (B87167) to yield the corresponding bicyclic ketone.[5]
b) Baeyer-Villiger Oxidation and Iodolactonization:
The bicyclic ketone is dissolved in dichloromethane (B109758) and treated with meta-chloroperoxybenzoic acid (mCPBA) in the presence of sodium bicarbonate to afford the δ-lactone.[5][6] This lactone is subsequently hydrolyzed with aqueous sodium hydroxide, and the resulting hydroxy acid is treated with a solution of potassium triiodide (KI₃) to induce iodolactonization, forming the iodo-γ-lactone with high stereospecificity.[5]
c) Acetylation and Reductive Deiodination:
The hydroxyl group of the iodo-γ-lactone is protected as an acetate by treatment with acetic anhydride (B1165640) in pyridine. The iodine atom is then removed via a radical-mediated reduction using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) as the initiator in benzene, yielding the protected Corey lactone.[4][5][6]
Introduction of the Lower (ω) Side Chain
The lower side chain is installed via a Horner-Wadsworth-Emmons reaction.
a) Preparation of the Corey Aldehyde:
The methoxymethyl ether of the protected Corey lactone is cleaved using boron tribromide in dichloromethane. The resulting primary alcohol is then oxidized to the corresponding aldehyde (the "Corey aldehyde") using Collins reagent (CrO₃·2pyr) in dichloromethane.[5]
b) Horner-Wadsworth-Emmons Olefination:
The Corey aldehyde is reacted with the sodium salt of dimethyl (2-oxoheptyl)phosphonate in dimethoxyethane (DME). This reaction stereoselectively forms the trans-enone, which constitutes the core of the lower side chain.[5]
c) Stereoselective Reduction of the C15 Ketone:
The C15 ketone of the enone intermediate is reduced using zinc borohydride (B1222165) in DME. In the original synthesis, this reduction yielded a roughly 1:1 mixture of the desired (S)-alcohol and its (R)-epimer.[5][6] Later advancements in asymmetric reduction methodologies have significantly improved the stereoselectivity of this step.
Introduction of the Upper (α) Side Chain and Final Steps
The upper side chain is introduced using a Wittig reaction.
a) Lactone Reduction to Lactol:
The lactone functionality is reduced to the corresponding lactol (a hemiacetal) using diisobutylaluminium hydride (DIBAL-H) at low temperature (-60 °C) in toluene.[6] The hydroxyl groups are typically protected as tetrahydropyranyl (THP) ethers prior to this step.
b) Wittig Reaction:
The lactol is then subjected to a Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide and dimsyl sodium in DMSO. This reaction forms the cis-double bond of the upper side chain.[5]
c) Deprotection:
Finally, the protecting groups (e.g., THP ethers) are removed by acidic hydrolysis with acetic acid and water to yield the final prostaglandin product, PGF₂α.[5]
Visualizing the Synthesis: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in Corey's prostaglandin synthesis.
Caption: Overall workflow of E.J. Corey's synthesis of PGF₂α.
Caption: Key transformations in the synthesis of the Corey lactone.
Caption: Introduction of the ω and α side chains.
Conclusion
E.J. Corey's total synthesis of prostaglandins F₂α and E₂ stands as a monumental achievement in organic chemistry. Its brilliance lies not only in the successful construction of these complex and vital molecules but also in the strategic and elegant solutions to the challenges of stereocontrol and synthetic efficiency. The development of the Corey lactone as a versatile intermediate revolutionized the approach to prostaglandin synthesis and has been adapted and modified in countless subsequent syntheses of prostaglandin analogs. This work continues to be a textbook example of the power of retrosynthetic analysis and a source of inspiration for synthetic chemists worldwide. The methodologies and strategies pioneered in this synthesis have had a lasting impact on the field, enabling the development of numerous prostaglandin-based therapeutics.
References
- 1. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
